1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((2-methylthiazol-4-yl)methyl)methanamine
Description
This compound is a methanamine derivative featuring a substituted pyrazole and thiazole heterocyclic framework. The pyrazole ring is substituted with methoxy and methyl groups at positions 5 and 1,3, respectively, while the thiazole moiety is methylated at position 2. Such structural features are common in medicinal chemistry for modulating pharmacokinetic properties, such as solubility and metabolic stability, and for targeting biological receptors or enzymes .
Properties
Molecular Formula |
C12H18N4OS |
|---|---|
Molecular Weight |
266.37 g/mol |
IUPAC Name |
N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1-(2-methyl-1,3-thiazol-4-yl)methanamine |
InChI |
InChI=1S/C12H18N4OS/c1-8-11(12(17-4)16(3)15-8)6-13-5-10-7-18-9(2)14-10/h7,13H,5-6H2,1-4H3 |
InChI Key |
LVWZYULSZRIAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNCC2=CSC(=N2)C)OC)C |
Origin of Product |
United States |
Biological Activity
1-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-N-((2-methylthiazol-4-yl)methyl)methanamine is a complex organic compound that has attracted significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound incorporates a pyrazole moiety with methoxy and dimethyl substitutions, linked to a thiazole ring via a methanamine bridge. Understanding its biological activity can provide insights into its potential therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C11H18N6O |
| Molecular Weight | 250.30 g/mol |
| IUPAC Name | 1-(5-methoxy-1,3-dimethylpyrazol-4-yl)-N-[(2-methylthiazol-4-yl)methyl]methanamine |
| CAS Number | 1355672-05-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It may function by binding to specific enzymes or receptors, thereby modulating their activity. The unique combination of the pyrazole and thiazole rings enhances its potential to act as an inhibitor or modulator in various biochemical pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to this compound. For instance, related pyrazole compounds have demonstrated significant antiproliferative effects on cancer cell lines by disrupting mTORC1 activity and enhancing autophagy .
Enzyme Inhibition
The compound's structure suggests it may serve as a lead for developing selective enzyme inhibitors. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Studies indicate that some pyrazole compounds exhibit high selectivity for COX-2 over COX-1, making them potential candidates for anti-inflammatory drugs .
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound can help optimize its biological activity. The presence of the methoxy group on the pyrazole ring has been associated with enhanced interaction with target proteins, while substitutions on the thiazole ring can influence binding affinity and selectivity .
Case Studies
Case Study 1: Antiproliferative Effects
A study focusing on similar pyrazole derivatives demonstrated that specific modifications led to submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2). The compounds reduced mTORC1 activity and induced autophagic processes, suggesting a novel mechanism for anticancer action .
Case Study 2: Inhibition of COX Enzymes
Research involving a series of pyrazole derivatives revealed that certain compounds exhibited potent COX inhibition with improved safety profiles compared to traditional NSAIDs. The findings suggest that modifications in the pyrazole structure can lead to selective COX inhibitors with reduced side effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrazole-Thiazole Hybrids
A key analog is 1-(2,5-Difluorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine (Ref: 54-PC410051), which replaces the 5-methoxy group on the pyrazole with a 2,5-difluorophenyl substituent. This substitution increases lipophilicity and may enhance blood-brain barrier permeability compared to the methoxy variant .
| Property | Target Compound | 1-(2,5-Difluorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine |
|---|---|---|
| Pyrazole Substituents | 5-Methoxy, 1,3-dimethyl | 1,3-Dimethyl, 2,5-difluorophenyl |
| Thiazole Substituents | 2-Methyl | None (phenyl instead) |
| Molecular Weight | ~305 g/mol (estimated) | 305.76 g/mol |
| Key Functional Groups | Methoxy (polar), thiazole (π-electron-rich) | Fluorine (electron-withdrawing), phenyl (lipophilic) |
Structural Implications : The methoxy group in the target compound may improve aqueous solubility compared to the fluorinated analog, while the thiazole ring could enhance π-π stacking interactions in biological targets .
Pyrazole-Based Methanamines with Varied Heterocycles
1-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine (CAS: 1856100-57-6) shares the methanamine backbone but incorporates a difluoroethyl group on the pyrazole and a second dimethylpyrazole moiety. This compound’s increased fluorine content likely enhances metabolic stability and bioavailability compared to the target compound .
N-((1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methyl)-2-(quinolin-8-yl)ethanamine (, Compound 7) replaces the thiazole with a quinoline-picolylamine system, introducing aromatic nitrogen atoms that could enhance binding to metalloenzymes or nucleic acids .
Thiazole-Modified Analogs
Z899051432 () features a pyrazole-thiazole-carboxamide structure instead of a methanamine linker.
Functional and Pharmacological Trends
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine or chloro substituents (e.g., ) enhance lipophilicity and stability but may reduce solubility. Methoxy groups (as in the target compound) balance polarity and metabolic resistance .
- Heterocycle Choice: Thiazole (target compound) vs. pyridine or quinoline () alters electronic properties and target selectivity. Thiazoles are often used in kinase inhibitors due to their π-acidic nature .
- Linker Flexibility : Methanamine linkers (target compound) offer conformational flexibility, whereas rigid carboxamides () restrict mobility but improve binding precision .
Preparation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Applications and Comparative Analysis
While direct biological data for this compound are unavailable, structurally related pyrazole-thiazole hybrids exhibit antimicrobial and anti-inflammatory activities. The methoxy and methyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration.
Challenges and Alternative Pathways
Competing Side Reactions
Alternative Coupling Methods
Q & A
Q. What are the recommended synthetic routes for 1-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-N-((2-methylthiazol-4-yl)methyl)methanamine in academic research?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Pyrazole Core Formation : Cyclocondensation of ethyl acetoacetate derivatives with hydrazines or phenylhydrazines under reflux conditions (e.g., using DMF-DMA as a catalyst) to generate the 5-methoxy-1,3-dimethylpyrazole moiety .
- Thiazole Linkage : Nucleophilic substitution or coupling reactions to attach the thiazole-methyl group. For example, reacting 4-(chloromethyl)-2-methylthiazole with the pyrazole-methanamine intermediate in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ to facilitate the reaction .
- Purification : Column chromatography or recrystallization (e.g., using DMF-EtOH mixtures) to isolate the final product .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
Methodological Answer:
Q. What are the primary safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- First Aid :
- Skin Contact : Immediately rinse with water for 15 minutes; remove contaminated clothing .
- Eye Exposure : Flush with saline solution for 10 minutes; seek medical attention if irritation persists .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound in multi-step syntheses involving pyrazole and thiazole moieties?
Methodological Answer:
- Solvent Optimization : Use DMF or DMSO for nucleophilic substitutions to enhance reaction rates .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts for coupling reactions .
- Temperature Control : Maintain reflux conditions (80–120°C) during cyclization steps to minimize side products .
- In Situ Monitoring : Employ TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for potential biological targets?
Methodological Answer:
Q. What analytical approaches resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks and confirm connectivity .
- X-ray Crystallography : Resolve absolute configuration if crystalline samples are obtainable .
- Theoretical Calculations : Use DFT (e.g., Gaussian 09) to simulate NMR/IR spectra and compare with experimental data .
Q. What computational methods are suitable for predicting the binding affinity of this compound with enzymatic targets?
Methodological Answer:
- Molecular Docking : Use software like Schrödinger Suite or AutoDock to model interactions with active sites (e.g., hydrogen bonds with catalytic residues) .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess conformational flexibility .
- Free Energy Calculations : Apply MM/GBSA or MM/PBSA to estimate binding free energies and rank derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
